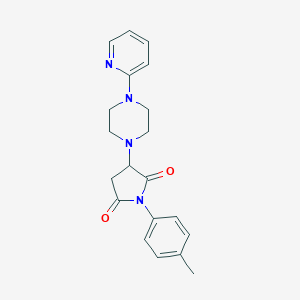![molecular formula C25H14N2O2S2 B304525 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indeno[2,1-b]pyridine family and has a unique chemical structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not yet fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to changes in cellular signaling pathways and gene expression. These changes ultimately result in the observed biological effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its unique chemical structure, which makes it an interesting subject of study. Additionally, this compound exhibits significant biological effects, making it a potential candidate for the development of new drugs. However, the limitations of using this compound include its high cost and the complexity of its synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One potential area of study is the development of new drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the synthesis of this compound can be optimized to make it more cost-effective and easier to produce, which may lead to its wider use in lab experiments.
Synthesemethoden
The synthesis of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves a multi-step process that includes the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of 2-bromoacetophenone with thioacetic acid followed by the condensation of the resulting product with 2-thiophenecarboxaldehyde and 2-amino-3-cyanopyridine. The final product is obtained through a cyclization reaction.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has led to its potential application in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. Preliminary studies have shown that this compound exhibits significant anti-cancer, anti-inflammatory, and anti-viral properties.
Eigenschaften
Produktname |
9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Molekularformel |
C25H14N2O2S2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
9-oxo-2-phenacylsulfanyl-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H14N2O2S2/c26-13-18-21(20-11-6-12-30-20)22-16-9-4-5-10-17(16)24(29)23(22)27-25(18)31-14-19(28)15-7-2-1-3-8-15/h1-12H,14H2 |
InChI-Schlüssel |
BLIRSHDZPHXMCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)




![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)